Lead selenite

Overview

Description

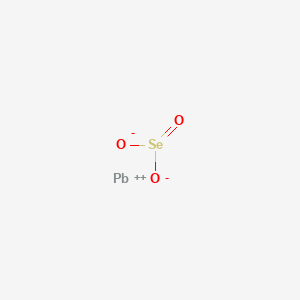

Lead selenite is an inorganic compound with the chemical formula PbSeO₃ It is a selenite salt of lead and is known for its unique structural and chemical properties

Mechanism of Action

Target of Action

Lead selenite, a selenide of lead, is a semiconductor material . Its primary targets are the photoreceptor cells in the retina, where it acts as a photoconductor . The detection mechanism of this compound is based on a change of conductivity of a polycrystalline thin-film of the active material when photons are incident .

Mode of Action

This compound interacts with its targets by absorbing incident photons inside the micro-crystals, causing the promotion of electrons from the valence band to the conduction band . This change in conductivity is the primary mode of action for this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve selenium metabolism and the synthesis of selenoproteins . Selenium, an essential trace element, is required for living organisms and its beneficial roles in human health have been well recognized . The organic forms of selenium naturally present in the human body are selenocysteine and selenoproteins . These forms have a unique way of synthesis and translational coding . Selenoproteins act as antioxidant warriors for thyroid regulation, male-fertility enhancement, and anti-inflammatory actions .

Pharmacokinetics

Studies on selenium, a component of this compound, suggest that selenium is absorbed quickly and eliminated slowly after administration This suggests that this compound may have similar absorption and elimination properties

Result of Action

The result of this compound’s action is the detection of infrared radiation. It can detect IR radiation of wavelengths from 1.5 to 5.2 μm (mid-wave infrared window, abbreviated MWIR – in some special conditions it is possible to extend its response beyond 6 μm), it has a high detectivity at room temperature (uncooled performance), and due to its quantum nature, it also presents a very fast response .

Action Environment

The action of this compound is influenced by environmental factors. Selenium is ubiquitous in the environment and the main source of human exposure is diet . Despite its nutritional benefits, it is one of the most toxic naturally occurring elements . Selenium deficiency and overexposure have been associated with adverse health effects . Therefore, the action, efficacy, and stability of this compound may be influenced by the selenium content in the environment .

Biochemical Analysis

Biochemical Properties

Lead selenite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study involving the fungus Ganoderma lucidum, it was found that the organism developed a defense mechanism against high-level selenite toxicity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Bacillus sp. SL, a highly selenite-resistant strain, was found to transform selenite entirely within 20 hours, demonstrating a faster conversion rate compared to other microorganisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The genes of ferredoxin-sulfite oxidoreductase and sulfate adenylyltransferase were significantly upregulated, indicating that the sulfur assimilation pathway is the primary reducing pathway involved in selenite reduction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. As mentioned earlier, the sulfur assimilation pathway is a primary pathway involved in selenite reduction .

Preparation Methods

Lead selenite can be synthesized through several methods, including:

-

Hydrothermal Synthesis: : This method involves reacting lead salts (such as lead nitrate) with selenite salts (such as sodium selenite) in an aqueous solution under high temperature and pressure conditions.

-

Chemical Vapor Transport (CVT): : In this method, this compound is synthesized by transporting the reactants in the vapor phase and allowing them to react and deposit as solid crystals. This method is often used to obtain high-purity crystals .

-

Thermal Oxidation: : Lead selenide can be oxidized in the presence of atmospheric oxygen to form this compound. This process involves heating lead selenide at elevated temperatures to induce the oxidation reaction .

Chemical Reactions Analysis

Lead selenite undergoes various chemical reactions, including:

-

Oxidation: : this compound can be further oxidized to form lead selenate (PbSeO₄) under specific conditions. This reaction typically requires strong oxidizing agents and elevated temperatures .

-

Reduction: : this compound can be reduced to lead selenide (PbSe) using reducing agents such as hydrogen gas or hydrazine. This reaction is often carried out under controlled conditions to prevent the formation of unwanted by-products .

-

Substitution: : this compound can undergo substitution reactions where the selenite ion (SeO₃²⁻) is replaced by other anions such as sulfate (SO₄²⁻) or phosphate (PO₄³⁻). These reactions are typically carried out in aqueous solutions with the appropriate reagents .

Scientific Research Applications

Lead selenite has a wide range of scientific research applications, including:

-

Materials Science: : this compound is used in the synthesis of novel materials with unique optical and electronic properties.

-

Biomedical Research: : this compound nanoparticles are investigated for their potential use in biomedical applications, such as drug delivery systems and imaging agents. Their unique properties make them suitable for targeted drug delivery and diagnostic imaging .

-

Catalysis: : this compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its catalytic properties are exploited in industrial processes to improve reaction efficiency and selectivity .

Comparison with Similar Compounds

Lead selenite can be compared with other similar compounds, such as:

-

Lead Sulfate (PbSO₄): : Both this compound and lead sulfate are lead salts, but they differ in their anionic components. Lead sulfate is less soluble in water compared to this compound and has different chemical reactivity.

-

Lead Phosphate (Pb₃(PO₄)₂): : Lead phosphate is another lead salt with distinct properties. It is used in different applications, such as in the production of lead-based pigments and as a stabilizer in plastics.

-

Copper-Lead Selenite Bromides: : These compounds are part of a larger family of selenite-based materials that include copper and bromide ions. They exhibit unique structural and electronic properties, making them suitable for various advanced applications .

Properties

IUPAC Name |

lead(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGYSIAVLHDIBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319358 | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-51-9 | |

| Record name | Lead selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3W2LZB2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)

![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)